molecular formula C9H9ClO4 B13692985 2-Chloro-3-methoxymandelic acid CAS No. 1261557-71-4

2-Chloro-3-methoxymandelic acid

Cat. No.: B13692985
CAS No.: 1261557-71-4
M. Wt: 216.62 g/mol
InChI Key: LJTLQAGXAHMFAB-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxymandelic acid is a derivative of mandelic acid, which is an aromatic alpha-hydroxy acid This compound is characterized by the presence of a chlorine atom at the second position and a methoxy group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methoxymandelic acid can be achieved through several synthetic routes. One common method involves the chlorination of 3-methoxymandelic acid using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methoxymandelic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted mandelic acid derivatives.

Scientific Research Applications

2-Chloro-3-methoxymandelic acid has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methoxymandelic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloromandelic acid
  • 3-Chloromandelic acid
  • 4-Chloromandelic acid
  • 4-Methoxymandelic acid
  • 3,4,5-Trimethoxymandelic acid

Uniqueness

2-Chloro-3-methoxymandelic acid is unique due to the specific positioning of the chlorine and methoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.

Properties

CAS No.

1261557-71-4

Molecular Formula

C9H9ClO4

Molecular Weight

216.62 g/mol

IUPAC Name

2-(2-chloro-3-methoxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H9ClO4/c1-14-6-4-2-3-5(7(6)10)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13)

InChI Key

LJTLQAGXAHMFAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1Cl)C(C(=O)O)O

Origin of Product

United States

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